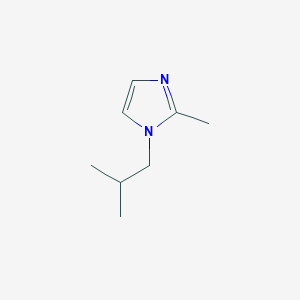

2-Methyl-1-(2-methylpropyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(2-methylpropyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-7(2)6-10-5-4-9-8(10)3/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNWKKJQEFIURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622082 | |

| Record name | 2-Methyl-1-(2-methylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144234-22-0 | |

| Record name | 2-Methyl-1-(2-methylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 1 2 Methylpropyl 1h Imidazole and Its Derivatives

Established Synthetic Pathways for Imidazoles

Traditional methods for imidazole (B134444) synthesis often involve the construction of the heterocyclic ring from acyclic precursors. These pathways, while foundational, remain relevant in many synthetic endeavors.

Nucleophilic Substitution Approaches

A straightforward and widely utilized method for the synthesis of N-substituted imidazoles, such as 2-Methyl-1-(2-methylpropyl)-1H-imidazole, is the direct N-alkylation of a pre-formed imidazole ring. This approach involves the reaction of an imidazole derivative with an appropriate alkylating agent.

For the target molecule, the synthesis would typically start with 2-methylimidazole (B133640). This precursor is then reacted with an isobutyl halide, such as isobutyl chloride, in the presence of a base. google.com The base serves to deprotonate the imidazole nitrogen, creating a more nucleophilic species that readily attacks the electrophilic carbon of the isobutyl group. The reaction is generally carried out in a suitable solvent. google.com A patent describes a method where 2-methylimidazole and isobutyl chloride undergo a substitution reaction in the presence of a solvent and an acid-binding agent at a temperature between 50 and 110 °C. google.com The molar ratio of 2-methylimidazole to isobutyl chloride is specified to be between 1:1.1 and 1:1.5 to achieve a high yield. google.com

This nucleophilic substitution is a versatile technique, allowing for the introduction of a wide variety of substituents at the N-1 position of the imidazole ring. The choice of solvent and base can be optimized to improve reaction efficiency and yield.

Cyclization Reactions for Ring Formation

The formation of the imidazole ring itself can be achieved through various cyclization reactions. These methods build the heterocyclic core from simpler, acyclic starting materials. A classic example is the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgwikipedia.org To obtain N-substituted imidazoles, a primary amine can be used in place of one equivalent of ammonia. wikipedia.org

In the context of this compound, a potential cyclization approach would involve the reaction of a 1,2-dicarbonyl compound like glyoxal, an aldehyde such as acetaldehyde, and isobutylamine (B53898). The isobutylamine would provide the N-1 substituent.

Another cyclization strategy involves the reaction of α-haloketones with amidines. semanticscholar.org This method is particularly useful for preparing 1,2-disubstituted imidazoles. semanticscholar.org Additionally, the Wallach synthesis produces 1,2-disubstituted chloroimidazoles from the reaction of phosphorus oxychloride with N,N'-disubstituted oxamides, followed by reduction. pharmaguideline.com

The Marckwald synthesis offers a route to 3-mercaptoimidazoles, which can be subsequently dehydrogenated to yield imidazoles. pharmaguideline.com Furthermore, a four-step procedure starting from 1,2-aminoalcohols, involving acylation, oxidation, imine formation, and cyclization, provides an efficient route to substituted imidazoles. researchgate.net

Multi-Component Reactions (MCRs) in Imidazole Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing intermediate isolation steps and improving atom economy. bohrium.com The Debus-Radziszewski imidazole synthesis itself is an early example of an MCR. wikipedia.org

Modern MCRs offer versatile pathways to highly substituted imidazoles. For instance, a four-component reaction involving a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can be used to synthesize 1,2,4,5-tetrasubstituted imidazoles. rsc.orgnih.gov The use of different catalysts, such as fluoroboric acid-derived systems, can influence the selectivity between the formation of tri- and tetrasubstituted imidazoles. rsc.org

An efficient four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles has been reported using an aldehyde, benzil (B1666583), ammonium acetate, and a primary aromatic amine with a nanostructure Fe-Cu/ZSM-5 bimetallic oxide catalyst in water under ultrasonic irradiation. bohrium.com Another MCR involves the condensation of benzil or benzoin, aldehydes, and ammonium acetate under microwave irradiation with a bio-supported cellulose (B213188) sulfuric acid catalyst to produce 2,4,5-triarylimidazoles. bohrium.com Metal-free, acid-promoted MCRs have also been developed for the synthesis of tri- and tetrasubstituted imidazoles in good to excellent yields. acs.org

Advanced Catalytic Strategies for Imidazole Synthesis

The development of catalytic systems has revolutionized imidazole synthesis, offering milder reaction conditions, improved yields, and greater functional group tolerance.

Metal-Catalyzed Protocols

Various metals have been employed to catalyze the formation of imidazoles, with copper being particularly prominent.

Copper catalysts have proven to be highly effective in the synthesis of N-alkyl and N-aryl imidazoles. A copper-catalyzed method for the preparation of N-alkylbenzimidazoles in a regioisomerically pure form has been described, starting from o-haloanilines. mit.edunih.gov This method utilizes copper(I) iodide (CuI) and a ligand, trans-N,N'-dimethyl-1,2-cyclohexanediamine, to achieve good to excellent yields. mit.edunih.gov

Copper-catalyzed N-arylation of imidazoles and benzimidazoles with aryl halides can be achieved under mild conditions using ligands such as 4,7-dimethoxy-1,10-phenanthroline. researchgate.net The addition of poly(ethylene glycol) can further accelerate this reaction. researchgate.net

In the context of MCRs, copper catalysts are also widely used. For example, a copper-catalyzed reaction of amines with enones can produce 1,2,4-trisubstituted imidazoles. rsc.org Another copper-catalyzed MCR involves the reaction of imidamides with carboxylic acids to form imidazoles with substitution at the N-1, C-2, and C-4 positions. rsc.org Furthermore, the reaction between two different isocyanides can be catalyzed by copper to produce imidazoles in good yields. organic-chemistry.org

The following table provides a summary of representative copper-catalyzed reactions for imidazole synthesis.

| Catalyst System | Reactants | Product Type | Reference |

| CuI / trans-N,N'-dimethyl-1,2-cyclohexanediamine | o-haloanilines, amidines | N-alkylbenzimidazoles | mit.edunih.gov |

| CuI / 4,7-dimethoxy-1,10-phenanthroline | Imidazoles, aryl halides | N-arylimidazoles | researchgate.net |

| Copper catalyst | Amines, enones | 1,2,4-trisubstituted imidazoles | rsc.org |

| Copper catalyst | Imidamides, carboxylic acids | 1,2,4-trisubstituted imidazoles | rsc.org |

| Copper catalyst | Two different isocyanides | Substituted imidazoles | organic-chemistry.org |

Ruthenium-Catalyzed Borrowing Hydrogen Protocols

Ruthenium catalysts are pivotal in "borrowing hydrogen" or "hydrogen autotransfer" reactions, which are elegant and atom-economical methods for forming carbon-carbon and carbon-nitrogen bonds. nih.gov This strategy typically involves the temporary removal of hydrogen from an alcohol to form a reactive aldehyde or ketone intermediate. This intermediate then reacts with another substrate, and the "borrowed" hydrogen is returned in the final step, regenerating the catalyst and yielding the desired product with water as the primary byproduct. nih.gov

In the context of synthesizing substituted imidazoles, ruthenium-catalyzed borrowing hydrogen protocols can be applied to the alkylation of nitrogen atoms within the imidazole ring or to form substituted side chains. For instance, primary and secondary alcohols can serve as alkylating agents for amines in the presence of a ruthenium catalyst. nih.gov Specifically, a catalyst system comprising [Ru(p-cymene)Cl₂]₂ with bidentate phosphine (B1218219) ligands like dppf or DPEphos has proven effective for the N-alkylation of various amines with alcohols. nih.gov This methodology can be conceptually extended to the synthesis of N-alkylated imidazoles, where an alcohol like 2-methyl-1-propanol (B41256) could potentially alkylate 2-methylimidazole at the N1 position.

Furthermore, ruthenium catalysts are effective for the α-alkylation of ketones with primary alcohols. knu.ac.kr This reaction proceeds via a borrowing hydrogen mechanism where the alcohol is first oxidized to an aldehyde, which then undergoes an aldol (B89426) condensation with the ketone. The subsequent dehydration and hydrogenation steps yield the α-alkylated ketone. While not a direct synthesis of the target imidazole, this demonstrates the utility of ruthenium catalysis in forming key C-C bonds that could be part of a larger synthetic strategy.

| Catalyst System | Reactants | Product Type | Key Features |

| [Ru(p-cymene)Cl₂]₂ with dppf or DPEphos | Primary/Secondary Amines + Alcohols | N-Alkylated Amines | Effective for converting primary amines to secondary and secondary to tertiary. nih.gov |

| Ruthenium catalyst with KOH | Ketones + Primary Alcohols | α-Alkylated Ketones | Regioselective alkylation, requires a hydrogen acceptor. knu.ac.kr |

| Ruthenium and Iridium Catalysis | Primary/Secondary Amines + Alcohols | Piperazine-containing APIs | Applicable for multigram scale synthesis. nih.gov |

Other Transition Metal Catalysis (e.g., Palladium, Iron)

Palladium and iron complexes also serve as crucial catalysts in the synthesis of substituted imidazoles, offering alternative and often complementary reactivity to ruthenium.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For imidazole synthesis, palladium catalysts are particularly effective for N-arylation reactions, forming a bond between a nitrogen atom of the imidazole ring and an aromatic group. nih.govnih.gov Studies have shown that imidazoles can inhibit the in-situ formation of the active Pd(0)-ligand complex. nih.govmit.edu However, this issue can be overcome by pre-activating the catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the ligand before introducing the imidazole substrate. nih.govmit.edu This pre-activation leads to a highly efficient and completely N1-selective arylation of unsymmetrical imidazoles. nih.govmit.edu

Palladium catalysis has also been employed in tandem one-pot syntheses. For example, a sequential Heck and oxidative amination reaction can be used to construct π-expanded imidazoles from 2-vinyl imidazoles and aryl halides, all promoted by the same palladium catalyst. rsc.org Another innovative approach involves a palladium-catalyzed decarboxylative addition and cyclization sequence of aromatic carboxylic acids with functionalized aliphatic nitriles to assemble multiply substituted imidazoles in a single step. acs.org

Iron Catalysis: Iron catalysts are gaining prominence as a more sustainable and cost-effective alternative to precious metals like palladium and ruthenium. Iron(III) chloride supported on silica (B1680970) (FeCl₃/SiO₂) has been developed as a heterogeneous catalyst for the synthesis of multisubstituted imidazoles. nih.gov This system facilitates the reaction of acetals and benzils with ammonium acetate or primary amines under mild, solvent-free conditions. The catalyst is easily prepared and recyclable, making the process simple and highly efficient. nih.gov

| Metal Catalyst | Reaction Type | Key Features |

| Palladium | N-Arylation | Achieves complete N1-selectivity on unsymmetrical imidazoles; pre-activation of the catalyst is often necessary. nih.govnih.govmit.edu |

| Palladium | Tandem Heck/Oxidative Amination | One-pot synthesis of π-expanded imidazoles. rsc.org |

| Palladium | Decarboxylative Addition/Cyclization | Single-step assembly of multiply substituted imidazoles from carboxylic acids and nitriles. acs.org |

| Iron (FeCl₃/SiO₂) | Multicomponent Condensation | Heterogeneous, solvent-free, and recyclable catalyst for the synthesis of multisubstituted imidazoles. nih.gov |

Metal-Free and Organocatalytic Methods

In the quest for more sustainable chemical synthesis, metal-free and organocatalytic approaches have emerged as powerful alternatives to traditional metal-catalyzed reactions. rsc.orgsemanticscholar.orgnih.gov These methods avoid the use of potentially toxic and expensive heavy metals.

One notable organocatalytic approach involves the use of a thiazolium salt as a catalyst. acs.orgnih.govfigshare.comcapes.gov.brwustl.edu In a one-pot synthesis of substituted imidazoles, the thiazolium catalyst facilitates the addition of an aldehyde to an acyl imine, generating an α-ketoamide in situ. acs.orgnih.govfigshare.comcapes.gov.brwustl.edu This intermediate then undergoes cyclization with an amine to form the imidazole ring. acs.orgnih.govfigshare.comcapes.gov.brwustl.edu This methodology allows for the straightforward synthesis of di-, tri-, and even tetrasubstituted imidazoles from readily available starting materials. acs.orgfigshare.com

Another metal-free strategy utilizes a catalytic amount of a simple organic acid, such as acetic acid (AcOH), to promote the synthesis of tetrasubstituted imidazoles from arylmethylamines and 1,2-dicarbonyl compounds or benzoin. rsc.orgsemanticscholar.orgnih.gov This reaction proceeds under aerobic conditions, with molecular oxygen acting as the oxidant. semanticscholar.org The process involves the functionalization of the N-α-C(sp³)–H bond of the arylmethylamine. rsc.orgsemanticscholar.orgnih.gov Acid-promoted multicomponent reactions provide a general and expedient route to various imidazole scaffolds in good to excellent yields. sigmaaldrich.com

| Method | Catalyst | Key Features |

| Thiazolium-catalyzed addition | Thiazolium salt | One-pot synthesis of di-, tri-, and tetrasubstituted imidazoles from aldehydes and acyl imines. acs.orgnih.govfigshare.comcapes.gov.brwustl.edu |

| N-α-C(sp³)–H bond functionalization | Acetic Acid (AcOH) | Metal-free, one-pot synthesis of tetrasubstituted imidazoles from arylmethylamines under aerobic conditions. rsc.orgsemanticscholar.orgnih.gov |

Heterogeneous Catalysis and Nanocomposites in Imidazole Formation

Heterogeneous catalysts and nanocomposites are at the forefront of green and sustainable chemistry, offering significant advantages such as ease of separation from the reaction mixture, recyclability, and often enhanced stability and activity. researchgate.net

A variety of solid-supported catalysts have been developed for imidazole synthesis. For instance, HBF₄–SiO₂ has been identified as a highly effective and recyclable catalyst for both three-component and four-component reactions to produce 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles, respectively. rsc.org This catalyst can be reused for multiple consecutive runs without a significant drop in its catalytic activity. rsc.org Similarly, zeolites, such as ZSM-11, have been employed as efficient and reusable heterogeneous catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. nih.gov

Nanocomposites also play a crucial role in modern imidazole synthesis. For example, a Fe₃O₄@SiO₂/bipyridinium nanocomposite has been used as a catalyst for the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov This magnetic nanocomposite can be easily recovered using an external magnet and reused multiple times without significant loss of efficiency. nih.gov Copper nanoparticles coated with imidazole compounds have also been synthesized, showcasing the interaction between imidazoles and metal nanoparticles. mdpi.com Furthermore, nano-silica dendritic polymer-supported H₃PW₁₂O₄₀ nanoparticles have been utilized as a reusable catalyst in the ultrasound-assisted synthesis of trisubstituted and tetrasubstituted imidazoles, leading to excellent yields. mdpi.com

| Catalyst Type | Example | Application | Key Advantages |

| Solid-supported Acid | HBF₄–SiO₂ | Synthesis of tri- and tetrasubstituted imidazoles. rsc.org | Recyclable, high efficiency. rsc.org |

| Zeolite | ZSM-11 | Synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov | Reusable, solvent-free conditions. nih.gov |

| Magnetic Nanocomposite | Fe₃O₄@SiO₂/bipyridinium | Synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov | Easy separation, recyclability. nih.gov |

| Polymer-supported Nanoparticles | Dendrimer-PWAⁿ | Ultrasound-assisted synthesis of tri- and tetrasubstituted imidazoles. mdpi.com | Reusable, high yields. mdpi.com |

Green Chemistry Approaches in Imidazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of imidazoles to minimize environmental impact and enhance sustainability. researchgate.net This involves the use of solvent-free conditions and environmentally benign reagents and catalysts.

Solvent-Free Conditions

Conducting reactions without a solvent offers numerous benefits, including reduced waste, lower costs, and often simpler workup procedures. asianpubs.org Several methods for imidazole synthesis have been successfully adapted to solvent-free conditions. For instance, 2,4,5-trisubstituted imidazoles can be synthesized in moderate to excellent yields by condensing an aldehyde, ammonium acetate, and benzil at 70°C using a catalytic amount of Zn(OAc)₂·2H₂O without any solvent. researchgate.net This method can also be extended to produce 1,2,4,5-tetrasubstituted imidazoles by including an aromatic amine. researchgate.net

Another example is the use of a chromium-containing metal-organic framework, MIL-101, as a heterogeneous catalyst for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com This approach is characterized by short reaction times, high yields, and easy catalyst recovery. mdpi.com Similarly, a simple and solvent-free system using FeCl₃/SiO₂ as a heterogeneous catalyst has been developed for the synthesis of multisubstituted imidazoles. nih.gov

| Catalyst | Reactants | Product | Key Features |

| Zn(OAc)₂·2H₂O | Aldehyde, Ammonium Acetate, Benzil | 2,4,5-Trisubstituted Imidazoles | Moderate to excellent yields, can be extended to tetrasubstituted imidazoles. researchgate.net |

| MIL-101 (MOF) | 1,2-Diketone, Aromatic Aldehydes, Ammonium Acetate | 2,4,5-Trisubstituted Imidazoles | Heterogeneous catalyst, short reaction times, high yields. mdpi.com |

| FeCl₃/SiO₂ | Acetals, Benzils, Ammonium Acetate/Amines | Multisubstituted Imidazoles | Heterogeneous, recyclable catalyst, mild conditions. nih.gov |

Environmentally Benign Reagents and Catalysts

The use of non-toxic, renewable, and readily available reagents and catalysts is a cornerstone of green chemistry. researchgate.net In the context of imidazole synthesis, there is a growing interest in replacing hazardous chemicals with greener alternatives.

Lemon juice, a natural and biodegradable substance, has been successfully employed as a biocatalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net This method involves a three-component condensation of benzil, aromatic aldehydes, and ammonium acetate in ethanol (B145695), offering benefits such as short reaction times, easy work-up, and the use of a low-cost, non-toxic catalyst. researchgate.net

The development of catalysts based on earth-abundant and environmentally benign metals is another important area of research. rsc.org Furthermore, the use of green solvents, such as water or ethylene (B1197577) glycol, in combination with efficient catalysts like PPh₃ under ultrasonic irradiation, provides an eco-friendly route to substituted imidazoles. mdpi.comresearchgate.net These approaches not only reduce the environmental footprint of the synthesis but also often lead to high yields and purity of the final products. researchgate.net

| Catalyst/Reagent | Reaction | Solvent | Key Green Features |

| Lemon Juice | Three-component condensation of benzil, aldehydes, and ammonium acetate | Ethanol | Biocatalyst, biodegradable, non-toxic, inexpensive. researchgate.net |

| PPh₃ | One-pot, three-component reaction of benzil, aldehydes, and urea | Ethylene Glycol | Cheap and efficient organocatalyst, green solvent, ultrasonic assistance. researchgate.net |

| Water | Condensation of phenylglyoxal (B86788) monohydrate, aldehyde, and ammonium acetate | Water | Green solvent, catalyst-free (though yields are moderate). mdpi.com |

Regioselective Synthesis and Functional Group Tolerance in Imidazole Formation

The regioselective synthesis of substituted imidazoles is crucial for creating specific isomers, such as 1,2-disubstituted compounds like this compound. The challenge in imidazole synthesis often lies in controlling the placement of substituents on the nitrogen atoms and the carbon backbone of the heterocycle.

A significant protocol for achieving regioselectively 1,4-disubstituted imidazoles involves a sequence starting with a glycine (B1666218) derivative. rsc.orgpsu.edu This method utilizes a double aminomethylenation to form a 2-azabuta-1,3-diene intermediate. rsc.org Subsequent addition of an amine nucleophile triggers a transamination and cyclization cascade to yield the desired imidazole. rsc.orgpsu.edu This process is noted for its complete regioselectivity and its tolerance for a diverse range of N-substituents, accommodating various steric and electronic properties on the amine component. rsc.org

For the synthesis of 1,2,5-trisubstituted imidazoles, a highly regioselective method involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. nih.gov This reaction can produce ratios of 1,2,5- to 1,2,4-isomers as high as 100:0. nih.gov A divergent approach allows for the selective synthesis of either 1,2,4- or 1,2,5-trisubstituted imidazoles from a common intermediate, 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole. acs.org The regioselectivity is controlled by the reaction conditions; for instance, using methyl triflate leads to the 1,2,5-isomer, while slow addition to Meerwein's salt yields the 1,2,4-isomer. acs.org

Functional group tolerance is a critical aspect of modern synthetic methods, allowing for the construction of complex molecules without the need for extensive protecting group strategies. Many contemporary imidazole syntheses exhibit broad functional group tolerance. For example, zinc chloride-catalyzed [3+2] cycloadditions of benzimidates and 2H-azirines proceed under mild conditions with high functional group tolerance. organic-chemistry.org Similarly, copper-catalyzed cross-coupling reactions and gold-catalyzed cycloadditions tolerate numerous functional groups. organic-chemistry.org Iron-catalyzed aerobic oxidative coupling of amidines and chalcones also offers high regioselectivity and good functional group tolerance under mild conditions. organic-chemistry.org

Computational studies have provided insight into the mechanisms governing regioselectivity. In the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the 2-hydroxyaryl group on the starting imine directs the reaction pathway. nih.gov It facilitates an intramolecular proton transfer, guiding the cycloadduct to rearrange into the imidazole derivative rather than other potential heterocyclic products. nih.gov

Interactive Table: Regioselective Imidazole Synthesis Methods

| Method | Starting Materials | Key Reagents/Conditions | Products | Regioselectivity | Ref |

|---|---|---|---|---|---|

| Transamination/Cyclization | Glycine derivative, Amine | Dimethylformamide dimethylacetal, Acetic acid | 1,4-Disubstituted imidazoles | Complete | rsc.orgpsu.edu |

| Amidination/Cyclization | N-monosubstituted amidines, 2-Halo-3-alkoxy-2-propenals | - | 1,2,5-Trisubstituted imidazoles | High (up to 100:0) | nih.gov |

| Divergent Synthesis | 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole | Methyl triflate or Meerwein's salt | 1,2,5- or 1,2,4-Trisubstituted imidazoles | Condition-dependent | acs.org |

| Domino Reaction | Amidine scaffold, Phenacyl bromide | Base, in situ N-alkylation | 1,2,4-Trisubstituted imidazoles | Exclusive formation of one regioisomer | tandfonline.com |

Patent-Driven Synthetic Optimizations for Imidazole Derivatives

The industrial synthesis of imidazole derivatives, including this compound, is heavily influenced by patented processes that prioritize scalability, yield, cost-effectiveness, and safety. google.com

A key patent, CN101402607A, specifically details a method for synthesizing 1-isobutyl-2-methylimidazole, which is another name for the target compound. google.com The process involves the substitution reaction of 2-methylimidazole with isobutyl chloride. google.com The reaction is conducted in a solvent such as dimethylformamide (DMF) or toluene (B28343), in the presence of an acid-binding agent like potassium carbonate, sodium hydroxide, or sodium hydride. google.com The patent outlines various conditions, with reaction temperatures ranging from 50°C to 110°C and molar ratios of 2-methylimidazole to isobutyl chloride between 1:1.1 and 1:1.5, achieving molar yields as high as 85.5%. google.com

Another patented approach focuses on the dehydrogenation of imidazolines to produce imidazoles. google.com This method is advantageous as it can start from non-heterocyclic materials and convert them directly to the final product without isolating the imidazoline (B1206853) intermediate. google.com The process uses a dehydrogenation catalyst, such as nickel combined with copper and/or chromium, at temperatures between 160°C and 300°C. google.com This technique provides high yields under relatively mild conditions and avoids the formation of significant by-products. google.com

Patents also describe scalable synthetic methods for a broad range of imidazole derivatives, addressing the shortcomings of conventional lab-scale syntheses. google.com For instance, U.S. Patent 7,807,837 B2 highlights the need for regioselective, high-yield processes that are amenable to multi-gram scale-up. google.com The Debus-Radziszewski imidazole synthesis, a multicomponent reaction using a glyoxal, an aldehyde, an amine, and ammonia, has been optimized for industrial use. wikipedia.orgnih.gov One patented improvement involves conducting the reaction in the presence of a Brønsted acid with a specific pKa, which allows for high yields from inexpensive starting materials. nih.gov

Optimization efforts often focus on reaction conditions to improve efficiency and product purity. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) iodide, has been shown to facilitate the reaction between 2-methylimidazole and alkyl halides in a biphasic system (e.g., toluene and aqueous sodium hydroxide), although yields may vary. google.com The choice of solvent and base is critical, with combinations like DMF and potassium carbonate or sodium hydride often providing the best results in terms of yield. google.com

Interactive Table: Patented Synthetic Optimizations for Imidazole Derivatives

| Patent | Synthetic Method | Key Optimization Features | Reactants | Reported Yield |

|---|---|---|---|---|

| CN101402607A | N-Alkylation | Use of specific acid-binding agents and solvents; optimized temperature and molar ratios. | 2-Methylimidazole, Isobutyl chloride | Up to 85.5% |

| EP0378910B1 | Dehydrogenation of Imidazolines | Direct conversion without isolation of intermediate; Ni/Cu/Cr catalyst; mild conditions. | N-alkyl ethylenediamines, Organic acids (to form imidazoline) | Almost quantitative |

| US6177575B1 | Modified Debus-Radziszewski | Use of a Brønsted acid with a pKa matched to the ammonium cation of the amine. | Glyoxal, Ammonia, Aldehyde, Primary amine | High yields |

Mechanistic Investigations of 2 Methyl 1 2 Methylpropyl 1h Imidazole Reactivity

Fundamental Reaction Types Involving the Imidazole (B134444) Ring

The reactivity of the 2-Methyl-1-(2-methylpropyl)-1H-imidazole is rooted in the intrinsic chemical nature of the imidazole ring. The presence of two nitrogen atoms—one pyrrole-like (N1) and one pyridine-like (N3)—imparts a unique combination of properties that allow it to engage in several fundamental reactions.

Nucleophilic Substitution Reactions

The imidazole ring is generally considered an electron-rich aromatic system, making it inherently resistant to nucleophilic attack unless activated by strongly electron-withdrawing substituents. pharmatutor.org For this compound, the presence of two electron-donating alkyl groups (methyl and isobutyl) further increases the electron density of the ring, rendering it even less susceptible to direct nucleophilic substitution on the ring carbons. The position most prone to nucleophilic attack in an unactivated imidazole ring is the C2 carbon; however, in this molecule, the position is blocked by a methyl group. pharmatutor.org

While direct substitution on the imidazole ring is unfavorable, nucleophilic substitution is a key reaction in the synthesis of such compounds. For instance, 1-substituted imidazoles are commonly prepared via a Williamson ether synthesis-like reaction, where the imidazole anion acts as a nucleophile. In a typical synthesis, imidazole or 2-methylimidazole (B133640) is deprotonated with a strong base to form the imidazolide (B1226674) anion, which then displaces a leaving group (e.g., a halide or mesylate) from an alkyl substrate. nih.gov The synthesis of 1-(2-alkyl-2-phenylethyl)-1H-imidazoles, for example, involves the mesylation of β-phenylalcohols followed by refluxing with imidazole in dimethylformamide, where the imidazole nitrogen displaces the mesylate group. nih.gov

Acid-Base Interactions and Protonation Chemistry of Imidazoles

Imidazole is an amphoteric molecule, meaning it can act as both an acid and a base. wikipedia.orgnih.gov The pyridine-like nitrogen at the N3 position possesses a lone pair of electrons that is available for protonation, making imidazole a base with a conjugate acid pKₐ of approximately 7.0. wikipedia.org The proton on the pyrrole-like nitrogen (N1) is weakly acidic, with a pKₐ of about 14.5, allowing it to be removed by a strong base. wikipedia.org

In this compound, the N1 position is substituted by the isobutyl group, so it can no longer act as an acid. It can only function as a base through the N3 nitrogen. The presence of electron-donating alkyl groups (the 2-methyl and 1-isobutyl groups) increases the electron density on the N3 nitrogen, enhancing its basicity compared to unsubstituted imidazole. Upon protonation, the positive charge is delocalized across the imidazole ring, leading to a symmetrization of the ring geometry. acs.org This change is observable through spectroscopic methods like NMR, where the chemical shifts of the ring protons move downfield upon formation of the imidazolium (B1220033) cation. acs.org

| Compound | pKₐ of Conjugate Acid | Reference |

|---|---|---|

| Imidazole | ~7.0 | wikipedia.org |

| 1-Methylimidazole | 7.4 | nist.gov |

| 2-Methylimidazole | 7.85 | wikipedia.org |

| This compound | Estimated >7.85 | Inferred |

Condensation Reactions

Condensation reactions are a cornerstone of imidazole synthesis, most notably the Radziszewski reaction and its variations. wikipedia.orgnih.gov These multicomponent reactions typically involve the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849). nih.gov To synthesize N-substituted imidazoles such as this compound, one equivalent of ammonia is replaced with a primary amine, in this case, isobutylamine (B53898).

The general mechanism for the formation of a 1,2-disubstituted imidazole involves the following key steps:

Formation of a diimine intermediate from the reaction of the 1,2-dicarbonyl compound with the primary amine and ammonia.

Condensation of the aldehyde with ammonia or the primary amine to form another imine.

Cyclization of these intermediates followed by an oxidation (dehydrogenation) step to yield the aromatic imidazole ring.

These reactions are often carried out in water or a water-alcohol mixture at elevated temperatures. nih.gov The versatility of this approach allows for the synthesis of a wide array of substituted imidazoles by simply varying the starting components. researchgate.netorganic-chemistry.org

| Component Type | Specific Reagent | Role in Final Structure |

|---|---|---|

| 1,2-Dicarbonyl | Glyoxal | Forms the C4-C5 backbone |

| Aldehyde | Acetaldehyde | Provides the C2 carbon and the 2-methyl group |

| Primary Amine | Isobutylamine | Provides the N1 nitrogen and the 1-isobutyl group |

| Nitrogen Source | Ammonia | Provides the N3 nitrogen |

Complex Reaction Pathways and Transformations

Beyond fundamental reactions, the imidazole ring can undergo more complex transformations, often under specific conditions or with particular substitution patterns that are not always met by this compound.

ANRORC-like Ring Transformation Mechanisms of Imidazole Derivatives

The ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism is a well-documented pathway for nucleophilic substitution in certain heterocyclic systems, particularly azines like pyrimidine. This mechanism involves the initial addition of a nucleophile to the ring, followed by cleavage of a ring bond to form an open-chain intermediate. This intermediate then undergoes recyclization in a different manner to form a new ring system, ultimately expelling a fragment of the original ring.

For ANRORC to occur, the heterocyclic ring typically needs to be activated by electron-withdrawing groups and possess a suitable leaving group. Studies on nitroimidazole derivatives have shown that they can undergo ANRORC-like transformations. However, this compound lacks the necessary features for such a reaction. Its ring is electron-rich due to the alkyl substituents, and it does not have an intrinsic leaving group. Therefore, under typical nucleophilic conditions, an ANRORC-type mechanism is not a plausible reaction pathway for this specific compound.

Carbene Insertion Reactions in Imidazole Synthesis

Carbene insertion reactions represent another pathway in heterocyclic chemistry. The synthesis of fused heterocycles can sometimes be achieved through the insertion of carbenes into C=N bonds. mdpi.com More commonly in imidazole chemistry, however, is the formation of N-Heterocyclic Carbenes (NHCs) from imidazolium salt precursors. These NHCs are powerful tools in organometallic chemistry and catalysis.

A standard NHC is formed by deprotonating an imidazolium salt at the C2 position. For this compound, direct formation of a stable C2-carbene is not possible because the C2 position is occupied by a methyl group. An NHC precursor would require a hydrogen atom at the C2 position. While enzymatic systems have been proposed to involve imidazol-2-yl carbene intermediates even with a substituted C2 position, this is not a standard synthetic transformation. nih.gov Therefore, this compound itself is not a direct precursor to a classical N-heterocyclic carbene. Synthetic routes involving carbene chemistry would likely focus on building the ring system from different precursors rather than using the pre-formed imidazole as a carbene source.

Oxidative Addition and Reductive Elimination Processes in N-Arylation of Imidazole

The N-arylation of imidazoles is a pivotal transformation for the synthesis of a wide array of biologically active compounds and N-heterocyclic carbene precursors. This reaction is frequently catalyzed by transition metals, most notably copper and palladium, and proceeds through a catalytic cycle fundamentally involving oxidative addition and reductive elimination steps.

In a typical palladium-catalyzed cycle, a Pd(0) species undergoes oxidative addition with an aryl halide (Ar-X). This step involves the insertion of the palladium into the Ar-X bond, leading to the formation of a Pd(II) intermediate. Subsequently, the imidazole nitrogen coordinates to the palladium center, and following a deprotonation step, a Pd(II)-imidazolide complex is formed. The crucial carbon-nitrogen bond-forming step is the reductive elimination from this intermediate, which yields the N-arylated imidazole product and regenerates the active Pd(0) catalyst. Studies have shown that imidazoles can act as inhibitors to the initial formation of the catalytically active Pd(0)-ligand complex. nih.govmit.edu Pre-activation of the palladium catalyst by heating it with the ligand before introducing the imidazole can circumvent this issue and significantly improve reaction efficiency. nih.govmit.edu

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, follows a similar mechanistic paradigm, although the exact nature of the intermediates can vary. A common proposal involves a Cu(I) species as the active catalyst. mit.edunih.gov The cycle is initiated by the coordination of the imidazole to the Cu(I) center, followed by deprotonation to form a copper(I)-imidazolide complex. This complex then reacts with the aryl halide in an oxidative addition step to form a transient Cu(III) intermediate. This high-valent copper species subsequently undergoes reductive elimination, forming the desired N-aryl imidazole and regenerating the Cu(I) catalyst. researchgate.net The use of chelating diamine ligands can be crucial in controlling the concentration and reactivity of the active copper catalyst. mit.edunih.gov

The specific structure of this compound, featuring a 2-methyl group and an N-isobutyl group, introduces steric bulk around the nucleophilic N3 nitrogen (in the context of forming an N-heterocyclic carbene from the corresponding imidazolium salt) and the N1 nitrogen, respectively. This steric hindrance can influence the rates of both the oxidative addition and reductive elimination steps. For instance, increased steric bulk on the imidazole can disfavor the coordination to the metal center, potentially slowing down the reaction. However, some catalytic systems have been developed to effectively couple sterically hindered imidazoles. researchgate.netnih.gov

Influence of Branched Alkyl and Methyl Substituents on Imidazole Reactivity Profiles

The reactivity of an imidazole derivative is intricately modulated by the electronic and steric nature of its substituents. In this compound, the presence of a branched alkyl group at the N1 position and a methyl group at the C2 position significantly shapes its chemical behavior. allhdi.com

The isobutyl group at the N1 position is a branched alkyl substituent. Branching in the alkyl chain can have a pronounced steric effect. In the context of N-arylation, the steric hindrance presented by the isobutyl group can influence the approach of the imidazole to the metal center of the catalyst. This can affect the rate of coordination and subsequent steps in the catalytic cycle. While significant steric hindrance can sometimes impede reactivity, it can also play a beneficial role in enhancing selectivity in certain reactions. allhdi.com The lipophilic character of the isobutyl group also enhances the solubility of the molecule in organic solvents, which can be advantageous for homogeneous catalysis. allhdi.com

The methyl group at the C2 position also contributes significantly to the steric environment around the imidazole core. allhdi.com This steric bulk can influence the regioselectivity of reactions, for example, by directing reactions away from the C2 position. In the context of N-arylation, the 2-methyl group can sterically shield the N1 nitrogen, potentially affecting the kinetics of the reaction. Electronically, the methyl group is weakly electron-donating through an inductive effect. This can slightly increase the nucleophilicity of the imidazole nitrogen, which could enhance its reactivity in nucleophilic substitution-type reactions or in the initial coordination to a metal catalyst.

Below is a table summarizing the influence of these substituents on the reactivity of the imidazole core.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Methyl | C2 | Weakly electron-donating (inductive effect) | Increases steric bulk around the N1 and C2 positions | Can enhance nucleophilicity of the imidazole nitrogen; can influence regioselectivity and reaction kinetics due to steric hindrance. allhdi.com |

| Isobutyl | N1 | Weakly electron-donating (inductive effect) | Introduces significant steric hindrance at the N1 position; increases lipophilicity | Can affect the rate of coordination to metal catalysts; enhances solubility in organic solvents. allhdi.com |

Advanced Applications in Materials Science and Engineering

Imidazole (B134444) Derivatives as Precursors for Ionic Liquids (ILs)

Ionic liquids (ILs), which are salts with melting points below 100°C, are often hailed as "designer solvents" due to the ability to fine-tune their properties by modifying the structure of their constituent cations and anions. researchgate.netresearchgate.net Imidazolium-based ILs are among the most extensively studied, and derivatives like 2-Methyl-1-(2-methylpropyl)-1H-imidazole serve as important building blocks for their synthesis.

The synthesis of imidazolium (B1220033) salts from N-substituted imidazoles such as this compound is typically achieved through quaternization. This reaction involves the alkylation of the second nitrogen atom in the imidazole ring, converting the neutral imidazole into a positively charged imidazolium cation. nih.gov This process is versatile and can be accomplished using various alkylating agents, leading to a wide array of imidazolium salts with different functionalities. rsc.orgorganic-chemistry.org

The general synthetic route involves reacting this compound with an alkyl halide (e.g., an alkyl chloride or bromide) or other alkylating agents. nih.gov The choice of the alkylating agent is crucial as it introduces a new substituent onto the imidazolium cation, further influencing the properties of the resulting ionic liquid. Microwave-assisted synthesis has been shown to be an efficient method for preparing such branched ionic liquids. researchgate.netrsc.org

Functionalization is not limited to the N-substituents. The imidazolium ring itself can be modified, or specialized anions can be introduced through anion exchange reactions. nih.gov This high degree of tunability allows for the creation of task-specific ionic liquids tailored for particular applications.

The presence of branched alkyl substituents, such as the isobutyl group in this compound, has a significant impact on the thermophysical properties of the resulting imidazolium-based ionic liquids. These properties include melting point, viscosity, density, and thermal stability. rsc.orgacs.org

Melting Point and Glass Transition Temperature: Branching in the alkyl chain generally leads to an increase in the glass transition temperature (T_g) and often the melting temperature (T_m) when compared to their linear isomers. researchgate.netacs.org This is attributed to the reduced rotational freedom and less efficient packing of the branched cations, which can disrupt the crystal lattice formation. However, there are exceptions, and the effect can be complex. acs.org

Viscosity: Imidazolium ionic liquids with branched alkyl chains tend to exhibit higher viscosities than their linear counterparts. acs.org This increased resistance to flow is a result of the greater steric hindrance and intermolecular friction between the bulkier branched cations.

Density: The effect of branching on density is less straightforward. For some series of imidazolium ionic liquids, the branched isomers have been found to have slightly higher densities than the linear ones, while for others, the densities are very similar. acs.org

Thermal Stability: Studies have indicated that imidazolium ionic liquids with linear alkyl chains are often more thermally stable than their branched isomers. acs.org The decomposition of these ionic liquids is thought to occur via a dealkylation mechanism, and the presence of branching may facilitate this process. researchgate.net

Table 1: Comparison of Thermophysical Properties of Linear vs. Branched Imidazolium Ionic Liquids

| Property | General Trend with Branched Substituent | Reference |

| Glass Transition Temperature (T_g) | Increases | researchgate.netacs.org |

| Melting Temperature (T_m) | Generally Increases (with exceptions) | acs.org |

| Viscosity | Increases | acs.org |

| Thermal Stability | Decreases | researchgate.netacs.org |

Role in Organic Catalysis

The imidazole moiety is a versatile functional group in catalysis, capable of acting as both a catalyst itself and as a ligand for metal catalysts. nih.gov this compound, with its specific substitution pattern, offers unique steric and electronic properties that can be exploited in catalytic applications. allhdi.com

1-Isobutyl-2-methylimidazole (a common name for the subject compound) has been recognized as a versatile and effective organocatalyst in a variety of organic reactions. allhdi.com Its catalytic activity is attributed to the nucleophilic character of the nitrogen atoms and the steric hindrance provided by the methyl and isobutyl groups, which can enhance selectivity. allhdi.com It has been successfully employed in reactions such as:

Esterifications

Transesterifications

Aldol (B89426) condensations

Cycloaddition reactions, including Diels-Alder reactions allhdi.com

In many cases, it allows for reactions to occur under milder conditions compared to traditional acid or base catalysts. allhdi.com

The nitrogen atoms in the imidazole ring can readily coordinate to transition metals, making imidazole derivatives excellent ligands for catalytic metal complexes. mdpi.combohrium.com The 2-methyl and 1-isobutyl substituents on the imidazole ring of this compound can influence the stability, solubility, and catalytic activity of the resulting metal complexes.

While specific research on catalytic complexes of this compound is not extensively detailed in the provided results, the broader class of N-substituted imidazoles is known to stabilize metal nanoparticles (e.g., Pd, Pt, Au, Ag) used in catalysis. nih.gov The imidazole ligand can provide a moderate level of surface protection to the nanoparticles, preventing agglomeration while still allowing for catalytic activity. nih.gov For instance, imidazole-stabilized palladium-gold alloy nanoparticles have shown increased catalytic activity. nih.gov Copper complexes with 2-methylimidazole (B133640) have been shown to be effective catalysts for the oxidation of cyclohexane. mdpi.com

Development of Functional Materials

The properties of this compound make it a suitable component for the development of various functional materials. It can be incorporated into larger structures like polymers or used as an additive to enhance the properties of existing materials. smolecule.com

For example, imidazole derivatives are used as additives in coatings and in the production of polyurethanes, where they can improve durability and resistance to environmental factors. smolecule.com The imidazole group can also be a key component in the creation of hydrogels with tunable electrical and mechanical properties. In such materials, the imidazolium cations can interact with the polymer network through electrostatic and hydrophobic interactions, influencing properties like tensile strength and conductivity. mdpi.com

Furthermore, functionalized imidazoles can be used to create self-healing materials. For instance, imidazole complexes with metals like nickel have been used as latent hardeners in epoxy resins, which are encapsulated and released to repair cracks. researchgate.net The imidazole ring is also a fundamental component of certain metal-organic frameworks (MOFs), which are porous materials with applications in gas adsorption and heterogeneous catalysis. unt.edu

Application in Organic Solar Cells (e.g., Cathode Interlayers, Hole Transporting Materials)

While direct studies on this compound in organic solar cells (OSCs) are not extensively documented, research into structurally related imidazole compounds highlights their significant potential in enhancing solar cell performance. Imidazole derivatives are investigated for their role as interfacial layers, which are critical for efficient charge extraction and transport, and for reducing energy losses at the interfaces between the active layer and the electrodes.

Table 1: Performance Enhancement of Perovskite Solar Cells with 2-Methylimidazole Interlayer An interactive table summarizing the device performance metrics with and without the 2-methylimidazole modification, based on published research findings.

| Device Configuration | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Reference |

|---|---|---|---|

| Control Device (without 2-methylimidazole) | 17.48% | 1.05 V | researchgate.net |

| Modified Device (with 2-methylimidazole) | 19.45% | 1.13 V | researchgate.net |

Utilization in Coatings and Polymer Production (as additives)

Substituted imidazoles are widely recognized for their role as curing agents, accelerators, and property-enhancing additives in polymer systems, particularly in epoxy resins. nih.govchemicalbook.com These compounds can participate in the polymerization process, leading to cross-linked networks with high thermal stability and mechanical strength. 2-Methylimidazole, for instance, is commonly used as a hardener and accelerator for epoxy resins found in semiconductor potting compounds and adhesives. nih.govchemicalbook.com

The isobutyl group in this compound can enhance its solubility in organic polymer matrices, making it an effective additive. Patents related to imidazole-modified epoxy amine adducts for powder coatings list various imidazole derivatives as key components for creating anti-corrosive paints. google.com Furthermore, research has shown that incorporating imidazole-based ionic liquids into epoxy resins can significantly improve the material's toughness and impart antibiofilm properties. mdpi.com The structural similarities and chemical reactivity suggest that this compound could be a valuable additive in the production of advanced coatings and polymers, contributing to enhanced durability, adhesion, and specialized functionalities.

Integration into Energetic Materials Frameworks

The imidazole ring is considered a valuable "explosophoric unit" in the field of high-energy density materials (HEDMs). nih.govresearchgate.net Its nitrogen-rich structure contributes to a high heat of formation, a key characteristic of energetic compounds. While this compound is not itself an energetic material, its core imidazole framework makes it a suitable precursor for the synthesis of such materials. nih.gov

Table 2: Properties of Selected Energetic Imidazole Derivatives An interactive table showcasing the energetic properties of various nitrated imidazole compounds, illustrating the potential of the imidazole framework.

| Compound Name | Key Energetic Property | Value | Reference |

|---|---|---|---|

| 5-Azido-4,4',5'-trinitro-1H,1'H-2,2'-biimidazole | Detonation Velocity | 8093 m/s | researchgate.net |

| Dihydroxylammonium-5-azido-4,4',5'-trinitro-[2,2'-biimidazole]-1,1'-diide | Detonation Velocity | 8494 m/s | researchgate.net |

| 1-methyl-2,4,5-trinitro-imidazole | Detonation Properties | Outstanding | researchgate.net |

Advanced Sensing and Optoelectronic Applications (e.g., fluorescent properties)

Imidazole derivatives have been extensively developed as fluorescent chemosensors for the detection of various metal ions and anions. rsc.orgnih.govunigoa.ac.in The imidazole scaffold can be functionalized with different groups to create probes that exhibit a change in their fluorescence properties upon binding with a specific analyte. This can manifest as either fluorescence quenching (turn-off) or enhancement (turn-on). rsc.orgnih.gov

The sensing mechanism often relies on processes like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotation and enhances fluorescence emission. nih.gov The optical properties of these synthetic imidazoles can also be highly sensitive to the local environment, such as pH. nih.gov The development of 1,2-disubstituted imidazoles with tunable fluorescence emission has been demonstrated, highlighting their application as probes for live-cell imaging. acs.org Given this extensive body of research, this compound represents a foundational structure that could be further functionalized to develop novel fluorescent sensors and optoelectronic materials with tailored specificities and photophysical properties.

Table 3: Examples of Imidazole-Based Fluorescent Sensors An interactive table listing various functionalized imidazole derivatives, their target analytes, and sensing performance.

| Imidazole Derivative | Target Analyte | Detection Limit | Sensing Mechanism | Reference |

|---|---|---|---|---|

| 4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzoic acid | CN⁻ / Hg²⁺ | 0.8 µM (for CN⁻) | Fluorescence Quenching / Reversible | rsc.org |

| Fused Isoindole-Imidazole Scaffold | Zn²⁺ | 0.073 µM | Chelation Enhanced Fluorescence (Turn-on) | nih.gov |

| 4-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]aniline | Ag⁺ | 3.0 x 10⁻¹¹ M | Fluorescence Enhancement | researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of 2-Methyl-1-(2-methylpropyl)-1H-imidazole is predicted to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring and the isobutyl substituent.

The protons on the imidazole ring (H-4 and H-5) are expected to appear as doublets in the aromatic region, typically between δ 6.5 and 7.5 ppm. researchgate.net The chemical shifts of these protons are influenced by the electron-donating methyl group at the C-2 position and the isobutyl group at the N-1 position.

The isobutyl group protons will present characteristic signals in the aliphatic region. The two methylene (B1212753) protons (N-CH₂) adjacent to the imidazole ring are expected to appear as a doublet. The single methine proton (CH) will likely be a multiplet, and the six methyl protons (CH₃) will appear as a doublet further upfield.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Imidazole H-4 | 6.5 - 7.5 | Doublet |

| Imidazole H-5 | 6.5 - 7.5 | Doublet |

| N-CH₂ | 3.7 - 4.2 | Doublet |

| CH (isobutyl) | 1.8 - 2.2 | Multiplet |

| CH₃ (isobutyl) | 0.8 - 1.0 | Doublet |

| C-CH₃ (imidazole) | 2.3 - 2.5 | Singlet |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The carbon atoms of the imidazole ring (C-2, C-4, and C-5) are expected to resonate in the downfield region, typically between δ 115 and 145 ppm. researchgate.netresearchgate.net The C-2 carbon, being adjacent to two nitrogen atoms and bearing a methyl group, will likely have a chemical shift in the range of δ 140-145 ppm. The C-4 and C-5 carbons will appear in the δ 115-130 ppm range.

The carbons of the isobutyl group will be observed in the aliphatic region of the spectrum. The methylene carbon (N-CH₂) will be the most downfield of the aliphatic carbons, followed by the methine carbon (CH) and the methyl carbons (CH₃). The methyl carbon of the 2-methyl group on the imidazole ring is also expected in the upfield region.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (imidazole) | 140 - 145 |

| C-4 (imidazole) | 115 - 130 |

| C-5 (imidazole) | 115 - 130 |

| N-CH₂ | 50 - 55 |

| CH (isobutyl) | 28 - 32 |

| CH₃ (isobutyl) | 19 - 22 |

| C-CH₃ (imidazole) | 12 - 15 |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Fourier Transform Infrared - FTIR)

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, and C-N bonds.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Around 3100-3000 cm⁻¹ for the imidazole ring C-H bonds.

C-H stretching (aliphatic): In the range of 2960-2850 cm⁻¹ for the isobutyl and methyl groups.

C=N and C=C stretching: Strong absorptions between 1600 and 1450 cm⁻¹ are characteristic of the imidazole ring. researchgate.net

C-N stretching: Typically observed in the 1300-1000 cm⁻¹ region. researchgate.net

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretch (Aromatic) | 3100 - 3000 |

| C-H stretch (Aliphatic) | 2960 - 2850 |

| C=N / C=C stretch (Imidazole ring) | 1600 - 1450 |

| C-N stretch | 1300 - 1000 |

Note: These are predicted values based on analogous compounds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₁₄N₂), the molecular ion peak [M]⁺ would be expected at m/z 138.

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the loss of the isobutyl group or fragments thereof. A prominent fragment might be observed at m/z 81, corresponding to the 2-methyl-1H-imidazolyl cation following the cleavage of the N-isobutyl bond. Further fragmentation of the isobutyl group itself could also occur.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Imidazole and its derivatives typically exhibit absorption bands in the UV region. For this compound, absorptions corresponding to π → π* transitions of the imidazole ring are expected. Based on data for related compounds like 2-methylimidazole (B133640), these absorptions are likely to occur in the range of 200-230 nm. usc.edunist.gov The exact wavelength and intensity will be influenced by the solvent and the specific substitution pattern on the imidazole ring.

X-ray Diffraction (XRD) and Crystallography

As of the latest search, no publicly available crystal structure data for this compound has been found. Therefore, a detailed crystallographic analysis cannot be provided at this time. Should a suitable crystal be grown and analyzed in the future, it would offer precise insights into the molecular geometry and intermolecular interactions of this compound in the solid state. For comparison, the crystal structure of 2-methylimidazole has been reported to be orthorhombic. usc.edu

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline solid. This method determines the crystal system, space group, and unit cell dimensions, as well as the bond lengths, bond angles, and torsion angles of the molecule under investigation.

Despite a thorough search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no single crystal X-ray diffraction data for this compound has been publicly reported. Consequently, details regarding its crystal system, space group, and specific geometric parameters are not available.

Analysis of Intermolecular Interactions in Crystal Structures

The analysis of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, is derived from crystal structure data. These interactions govern the packing of molecules in the crystal lattice and influence the material's physical properties.

As no crystal structure has been reported for this compound, a detailed analysis of its specific intermolecular interactions in the solid state cannot be performed.

Electrochemical Characterization Techniques

Electrochemical techniques are employed to study the redox properties and electrical conductivity of chemical compounds, providing insight into their behavior in electronic and energy storage applications.

Cyclic Voltammetry and Redox Behavior Studies

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to investigate the oxidation and reduction processes of a substance. It provides information on the redox potentials, the reversibility of electron transfer reactions, and the stability of the resulting species. Imidazole derivatives are often studied using this method, particularly in the context of ionic liquids and corrosion inhibition. nih.govscispace.com

However, a comprehensive search of the scientific literature did not yield any studies on the cyclic voltammetry or redox behavior of this compound. Therefore, no experimental data regarding its oxidation or reduction potentials are available.

Electrical Conductivity Measurements

Electrical conductivity measurements determine a material's ability to conduct an electric current. For organic molecules like imidazole derivatives, this property is particularly relevant in the development of materials for electronic devices and as electrolytes in batteries. tandfonline.comresearchgate.netresearchgate.net The conductivity of these materials can be influenced by factors such as molecular structure and intermolecular interactions. tandfonline.comresearchgate.net

Specific experimental data on the electrical conductivity of this compound could not be located in the public domain.

Advanced Surface Characterization Techniques (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov This analysis is performed using the crystallographic information file (CIF) obtained from single crystal X-ray diffraction. It maps various properties onto the molecular surface, providing a detailed picture of close intermolecular contacts.

Given that the single crystal X-ray structure for this compound is not available, a Hirshfeld surface analysis has not been performed or published.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.